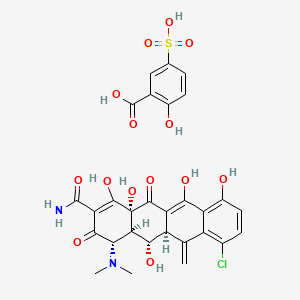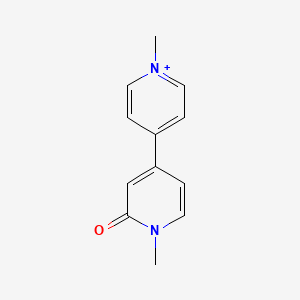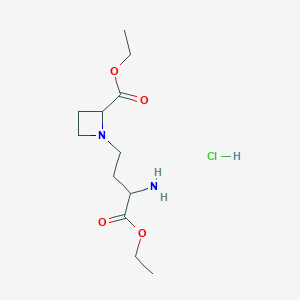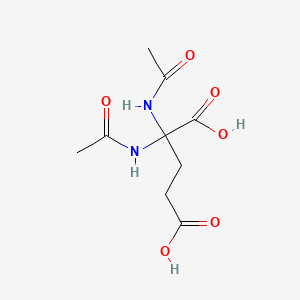
Meclocycline sulfosalicylate
Vue d'ensemble
Description
Meclocycline sulfosalicylate is a tetracycline antibiotic . It is used topically for skin infections as it is totally insoluble in water and may cause liver and kidney damage if given systemically . It is used to study papulopustular acne and to study the effectiveness of oral versus topical administration .
Molecular Structure Analysis
The molecular formula of this compound is C22H21ClN2O8·C7H6O6S . The exact mass is 694.0872 and the molecular weight is 695.0477 .Chemical Reactions Analysis
The thermal behavior of this compound was investigated by TG/DTG, TG/DTA, DSC, and TG-FTIR . This compound decomposed in two steps and did not present melting and crystallization events . The gases released by this compound during thermal decomposition were sulfur dioxide (from sulfosalicylate), carbon dioxide, isocyanic acid, carbon monoxide, and ammonia .Applications De Recherche Scientifique
Treatment of Acne Vulgaris : Meclocycline sulfosalicylate is a broad-spectrum antimicrobial agent effective in treating acne vulgaris. A study involving 351 patients demonstrated that 82% of those treated with 1% this compound cream experienced clinical improvement. This improvement was significantly higher compared to those treated with the cream vehicle alone (Knutson, Swinyer, & Smoot, 1981).
Comparison with Benzoyl Peroxide : In a comparative study involving 106 patients, this compound was less effective than benzoyl peroxide in reducing acne lesion counts. However, the side effects were more common in patients treated with benzoyl peroxide. The combined treatment of meclocycline and benzoyl peroxide was found to be of intermediate efficacy with fewer local side effects (Borglund et al., 1991).
Comparison with Systemic Tetracycline : A study comparing topical this compound with systemic tetracycline for acne vulgaris treatment found both to be similarly effective. This study, involving 60 patients treated for 8 weeks, observed that topical meclocycline was an effective and safe alternative to systemic tetracycline (Hjorth, Schmidt, Thomsen, & Dela, 1984).
Chemical Analysis : In a study focusing on the chemical properties of this compound creams, an unidentified peak in chromatograms was identified as a reversible isomer, the 4-epimer, of meclocycline. This finding is relevant for understanding the stability and composition of this compound in pharmaceutical formulations (Depaolis, 1984).
Mécanisme D'action
Target of Action
Meclocycline Sulfosalicylate is a tetracycline antibiotic . Its primary target is the bacterial ribosome, specifically the 30s subunit . This subunit plays a crucial role in protein synthesis, which is vital for bacterial growth and survival .
Mode of Action
Meclocycline likely works by reversibly associating with the 30s subunit of the bacterial ribosome . A likely binding site for tetracyclines has been identified on protein S7 of this subunit . This association blocks the binding of aminoacyl-tRNA to the mRNA-ribosome complex, thereby inhibiting protein synthesis .
Biochemical Pathways
The inhibition of protein synthesis disrupts essential biochemical pathways in the bacteria. This disruption prevents the bacteria from producing necessary proteins, leading to a halt in growth and multiplication . The exact pathways affected are dependent on the specific proteins that are inhibited.
Result of Action
The result of Meclocycline’s action is the inhibition of bacterial growth. By blocking protein synthesis, Meclocycline prevents the bacteria from growing and multiplying, allowing the immune system to more easily eliminate the infection .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the stability and absorption of the drug. Additionally, the presence of other microbial species and the host’s immune response can also influence the drug’s efficacy. Specific studies on the environmental influence on this compound are limited .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Meclocycline sulfosalicylate plays a significant role in biochemical reactions by inhibiting protein synthesis in bacteria. It interacts with the 30S and 50S ribosomal subunits, blocking the association of aminoacyl-tRNA with the ribosome, thereby inhibiting protein synthesis . This interaction is crucial as it prevents the growth and reproduction of bacterial cells. The compound also interacts with protein S7 of the 30S subunit, which is a likely binding site for tetracyclines .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It inhibits the growth of bacterial species present in the damaged oral mucosa, allowing the immune system to eliminate infections more effectively . The compound influences cell function by inhibiting protein synthesis, which is essential for bacterial growth and reproduction. This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism, leading to the suppression of bacterial infections .
Molecular Mechanism
The molecular mechanism of action of this compound involves its reversible association with the 30S subunit of the bacterial ribosome . This association blocks the binding of aminoacyl-tRNA to the ribosome, inhibiting protein synthesis. The compound’s binding site on protein S7 of the 30S subunit is crucial for its inhibitory action . By preventing protein synthesis, this compound effectively inhibits bacterial growth and reproduction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. This compound is known to be stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term studies have shown that the compound can have sustained antibacterial effects, but its activity may diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, this compound can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus at certain dosages, and increasing the dose further does not enhance its antibacterial activity .
Metabolic Pathways
This compound is involved in various metabolic pathways. Most tetracyclines, including this compound, are not extensively metabolized . The compound is primarily excreted unchanged in the urine and feces . The metabolic pathways of this compound involve its interaction with enzymes and cofactors that facilitate its excretion from the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound has an estimated volume of distribution of 121 liters, based on its structural similarity to demeclocycline . It is also known to bind to plasma proteins, with an estimated plasma protein binding of 75-91% . These properties influence the compound’s localization and accumulation within the body .
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial ribosome, where it exerts its inhibitory effects on protein synthesis . The compound’s targeting signals and post-translational modifications direct it to specific compartments within the bacterial cell, ensuring its effective action against bacterial infections . The localization of this compound within the ribosome is crucial for its antibacterial activity .
Propriétés
IUPAC Name |
(4S,4aR,5S,5aR,12aR)-7-chloro-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;2-hydroxy-5-sulfobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O8.C7H6O6S/c1-6-9-7(23)4-5-8(26)11(9)16(27)12-10(6)17(28)14-15(25(2)3)18(29)13(21(24)32)20(31)22(14,33)19(12)30;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h4-5,10,14-15,17,26-28,31,33H,1H2,2-3H3,(H2,24,32);1-3,8H,(H,9,10)(H,11,12,13)/t10-,14-,15+,17+,22+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJKUGVVYXCLFV-CCHMMTNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2C(C3C(=C)C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2[C@H]([C@@H]3C(=C)C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27ClN2O14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045596 | |
| Record name | Meclocycline sulfosalicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
695.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73816-42-9 | |
| Record name | Meclocycline sulfosalicylate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073816429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meclocycline sulfosalicylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757831 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Meclocycline sulfosalicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-hydroxy-5-sulfo-, compd. with [4S-(4α,4aα,5α,5aα,12aα)]-7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methylene-1,11-dioxo-2-naphthacenecarboxamide (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.538 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MECLOCYCLINE SULFOSALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46VZA7RX2B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5](/img/structure/B1146458.png)
![6-Chloro-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester hydrochloride](/img/structure/B1146459.png)
![(1R,4S,5'S,6R,6'S,8R,12S,13S,20R,21E,24S)-6'-Cyclohexyl-24-hydroxy-21-hydroxyimino-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1146466.png)
